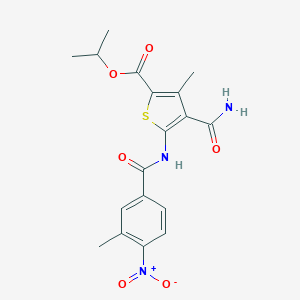![molecular formula C13H16ClNO2S B259505 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B259505.png)
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the mid-1990s. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC, the primary psychoactive component of cannabis. CP-47,497 has been used extensively in scientific research to study the mechanisms of the endocannabinoid system and to develop new treatments for a variety of medical conditions.
Wirkmechanismus
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC. When 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the endocannabinoid system is responsible for the psychoactive effects of 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one and other cannabinoids.
Biochemical and Physiological Effects:
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may be responsible for its psychoactive effects. It has also been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of conditions such as chronic pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and developing new treatments for medical conditions. However, one limitation is that it is a synthetic compound, which may limit its usefulness in studying the effects of natural cannabinoids found in cannabis.
Zukünftige Richtungen
There are many potential future directions for research involving 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one. One area of research is the development of new treatments for medical conditions such as chronic pain and inflammation. 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one has been shown to have anti-inflammatory and analgesic effects, which may make it useful in the development of new drugs for these conditions. Another area of research is the study of the endocannabinoid system and its role in a variety of physiological processes, such as appetite regulation, immune function, and mood regulation. Finally, there is potential for the development of new synthetic cannabinoids based on the structure of 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one, which may have improved potency, selectivity, and therapeutic potential.
Synthesemethoden
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one can be synthesized using a variety of methods, including the reaction of 4-chlorophenyl thioether with 4-morpholinylpropanone in the presence of a Lewis acid catalyst. Another method involves the reaction of 4-chlorophenylmagnesium bromide with N-methylmorpholine-N-oxide, followed by reaction with 1,3-propanedione.
Wissenschaftliche Forschungsanwendungen
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one has been used extensively in scientific research to study the endocannabinoid system and to develop new treatments for a variety of medical conditions. It has been shown to be a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of THC. 3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one has been used in studies of the physiological effects of cannabinoids, as well as in studies of the mechanisms of action of other drugs that interact with the endocannabinoid system.
Eigenschaften
Produktname |
3-[(4-Chlorophenyl)sulfanyl]-1-(morpholin-4-yl)propan-1-one |
|---|---|
Molekularformel |
C13H16ClNO2S |
Molekulargewicht |
285.79 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)sulfanyl-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H16ClNO2S/c14-11-1-3-12(4-2-11)18-10-5-13(16)15-6-8-17-9-7-15/h1-4H,5-10H2 |
InChI-Schlüssel |
AOGDQIMNZHQBNB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CCSC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1COCCN1C(=O)CCSC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)
![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)

![4-{[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-10-spiro-1'-cyclopropane](/img/structure/B259426.png)

![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)
![4-cyano-N,N-diethyl-3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}thiophene-2-carboxamide](/img/structure/B259432.png)

![ethyl 4-cyano-3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B259435.png)
![5-{[6-Tert-butyl-3-(methoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B259438.png)


methanone](/img/structure/B259442.png)
![6-Amino-4-(2,3-dichlorophenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259447.png)